
Benzyl 3-bromo-4-hydroxyazepane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 3-bromo-4-hydroxyazepane-1-carboxylate: is a chemical compound that belongs to the class of organic compounds known as azepanes. These compounds are characterized by a seven-membered ring containing nitrogen. This particular compound features a benzyl group, a bromo group, a hydroxy group, and a carboxylate ester group attached to the azepane ring.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with azepane or its derivatives.
Reaction Steps: The process involves multiple steps, including halogenation, hydroxylation, and esterification.
Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts.
Industrial Production Methods:
Scale-Up: The synthesis is scaled up in industrial settings to produce larger quantities.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be performed to reduce the bromo group or other functional groups.
Substitution: Substitution reactions can occur at the bromo or hydroxy positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzyl 3-bromo-4-hydroxyazepane-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Biology: Medicine: It may be used in the design of pharmaceuticals targeting various diseases. Industry: The compound finds use in the chemical industry for the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Benzyl 3-bromo-4-hydroxyazepane-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to biological responses, such as inhibition or activation of certain enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Benzyl 3-chloro-4-hydroxyazepane-1-carboxylate
Benzyl 3-fluoro-4-hydroxyazepane-1-carboxylate
Benzyl 3-iodo-4-hydroxyazepane-1-carboxylate
Uniqueness: Benzyl 3-bromo-4-hydroxyazepane-1-carboxylate is unique due to the presence of the bromo group, which can impart different chemical and biological properties compared to its chloro, fluoro, and iodo counterparts.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C14H18BrNO3 |
|---|---|
Molekulargewicht |
328.20 g/mol |
IUPAC-Name |
benzyl 3-bromo-4-hydroxyazepane-1-carboxylate |
InChI |
InChI=1S/C14H18BrNO3/c15-12-9-16(8-4-7-13(12)17)14(18)19-10-11-5-2-1-3-6-11/h1-3,5-6,12-13,17H,4,7-10H2 |
InChI-Schlüssel |
QHXJIBQVTBVYAS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(CN(C1)C(=O)OCC2=CC=CC=C2)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrazolo[1,5-a]pyridin-6-ylboronic acid](/img/structure/B15364771.png)
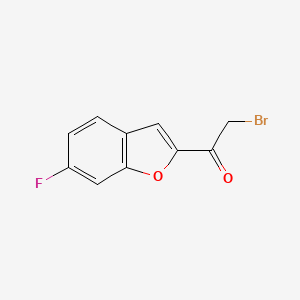

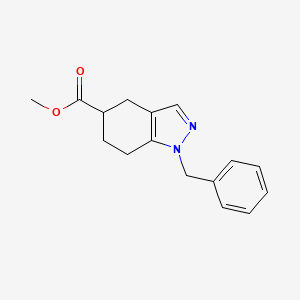
![7-Bromo-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B15364790.png)
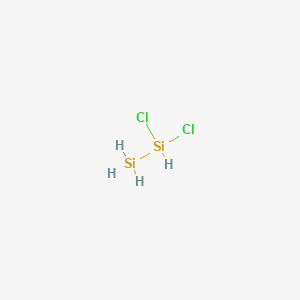
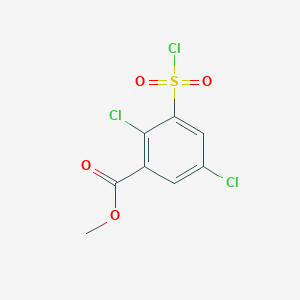
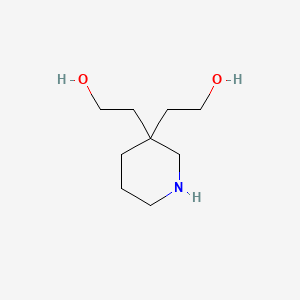
![Diethyl {[4-(dimethylamino)phenyl]methyl}propanedioate](/img/structure/B15364811.png)

![tert-butyl ((5-bromo-1H-benzo[d]imidazol-2-yl)methyl)carbamate](/img/structure/B15364825.png)
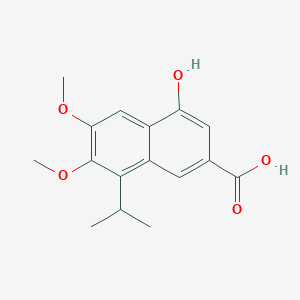
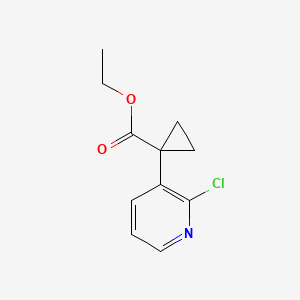
![2-Chloro-4-(methylamino)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B15364854.png)
